8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Description
8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a bicyclic organic compound featuring a benzoxepin core with a hydroxyl group at position 6. Its structure combines a benzene ring fused to a seven-membered oxepin ring, with partial saturation at positions 3 and 7.
Properties
IUPAC Name |
8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNRMGNORCQXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1a. Acid-Catalyzed Cyclization
The use of Brønsted or Lewis acids to promote intramolecular ether formation is a common strategy. For example, polyphosphoric acid (PPA) has been employed to cyclize carboxylic acid precursors into benzoxepinones. In a representative procedure, 8-phenyl-6,7-dihydro-5H-benzocycloheptene-9-carboxylic acid undergoes cyclization in xylene at 110°C for 10 hours, yielding the fused-ring system in 64% yield. Adapting this method, 2-(3-hydroxypropoxy)benzoic acid could cyclize under similar conditions to form the target compound.
Key Conditions
1b. Base-Mediated Cyclization
Lithium diisopropylamide (LDA) has been used to deprotonate ketone precursors, enabling nucleophilic attack and ring closure. In the synthesis of 3,4-dihydro-8-fluoro-1-benzoxepin-5(2H)-one, LDA facilitates thiolation followed by triflation and oxidation. Substituting the fluorine-containing precursor with a hydroxylated analog could directly yield 8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
Oxidation Strategies
2a. Sulfide-to-Hydroxyl Conversion
The oxidation of sulfur-containing intermediates provides a route to introduce the hydroxyl group. In the RSC procedure, 4-(p-tolylthio)-8-fluoro-2,3-dihydro-1-benzoxepin-5-yl triflate is treated with meta-chloroperbenzoic acid (mCPBA) to oxidize the sulfide to a sulfoxide. Further hydrolysis of the sulfoxide could yield the hydroxyl group, though this step requires optimization.
Reaction Pathway
2b. Direct Hydroxylation
Electrophilic aromatic substitution using hydrogen peroxide or oxone in the presence of directing groups offers a potential pathway. For instance, nitration followed by reduction and diazotization could position the hydroxyl group at the 8-position. However, this method risks over-oxidation and requires precise regiocontrol.
Iodolactonization and Post-Synthetic Modifications
The ACS Omega method for benzodioxepinones involves iodolactonization of alkenyl benzaldehydes using CuI and tert-butyl hydroperoxide (TBHP). Adapting this approach, 2-(allyloxy)-8-hydroxybenzaldehyde could undergo oxidation to the carboxylic acid, followed by iodolactonization to form the oxepinone ring.
General Procedure
-
Oxidation : 2-(Allyloxy)-8-hydroxybenzaldehyde → 2-(allyloxy)-8-hydroxybenzoic acid (TBHP, CuI, 70°C).
-
Iodolactonization : Intramolecular cyclization with iodine to form the seven-membered ring.
Post-synthetic modifications, such as thiocyanation or azidation, could further diversify the scaffold.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | High functional group tolerance | Harsh conditions, long reaction times | 60–70% | Moderate |
| Base-Mediated Cyclization | Precise regiocontrol | Sensitivity to moisture, costly reagents | 35–50% | Low |
| Iodolactonization | Mild conditions, modular | Requires pre-functionalized substrates | 50–70% | High |
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxepines, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoxepine ring structure allows for interactions with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one with analogous derivatives, focusing on structural features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity 8-Bromo vs. 8-Hydroxy: Bromination at C-8 (as in 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one) introduces a heavy atom, increasing molecular weight and altering electronic properties. This enhances stability for synthetic intermediates but may reduce bioavailability compared to the hydroxylated analog . Hydroxymethyl vs. Hydroxyl: The (R)-3-hydroxy-3,7-bis(hydroxymethyl) derivative exhibits enhanced antioxidant activity due to increased hydrogen-bonding capacity and hydrophilicity . Methoxy vs.
Ring System Modifications
- Naphtho-Fused Analogs : Compounds like 4-Bromo-3,4-dihydronaphtho[1,2-b]oxepin-5(2H)-one feature extended aromatic systems, which may enhance π-π stacking interactions in drug-receptor binding but increase metabolic susceptibility .
Biological Activity Trends
- Anti-MRSA activity in 6-methoxy-3-methyl-8-(2-oxopropyl)benzo[b]oxepin-5(2H)-one highlights the importance of electron-withdrawing groups (e.g., ketone) at C-8 for targeting bacterial enzymes .
- The (R)-3-hydroxy-3,7-bis(hydroxymethyl) derivative’s anti-inflammatory activity correlates with its ability to scavenge free radicals and modulate oxidative stress pathways .
Biological Activity
8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a hydroxyl group and a benzoxepin backbone, has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial research. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 178.18 g/mol. Its unique structural features contribute significantly to its biological activity.
| Compound Name | Structural Features | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| This compound | Hydroxyl group at position 8 | 178.18 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. In vitro studies have shown that this compound can effectively scavenge free radicals, thereby reducing oxidative damage in cellular systems.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against various strains of bacteria. Studies demonstrate that it exhibits notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.00 |
| Escherichia coli | 20.00 |
| Streptococcus pneumoniae | 18.50 |
| Pseudomonas aeruginosa | 25.00 |
These results suggest that this compound could be a promising candidate for developing new antibacterial agents .
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has shown potential as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models. For instance, one study demonstrated that treatment with this compound significantly decreased the levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .
Case Studies
- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of various benzoxepin derivatives, including this compound. The results indicated that this compound exhibited superior antioxidant activity compared to other derivatives tested, highlighting its potential therapeutic applications in oxidative stress-related diseases.
- Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against multi-drug resistant bacterial strains. The findings revealed that it was effective against several resistant strains, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .
- Anti-inflammatory Mechanisms : In vitro experiments demonstrated that this compound could modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-kB) activation, which is crucial for the expression of many inflammatory genes .
Q & A
Q. What are the established synthetic routes for 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including ring-closure strategies and functional group transformations. Key steps include:
Q. Critical Parameters :
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
Q. What in vitro assays are used to evaluate the biological activity of benzoxepin derivatives?
- Enzyme Inhibition Assays :
- Cell-Based Assays :
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?
- Dynamic Effects : Rotamers or tautomers (e.g., keto-enol equilibria) may cause NMR signal splitting. Use variable-temperature NMR to identify dynamic processes .
- Crystallographic Disorder : X-ray data may show disordered atoms; refine models using software like OLEX2 and cross-validate with DFT calculations .
- Impurity Analysis : HPLC-MS detects trace byproducts (e.g., diastereomers) that skew NMR integration .
Q. What strategies mitigate low yields in the final hydroxylation step of the synthesis?
- Protecting Groups : Temporarily block reactive ketones with tert-butyldimethylsilyl (TBS) groups before hydroxylation .
- Oxidant Optimization : Replace harsh reagents (CrO₃) with enzymatic systems (e.g., cytochrome P450 mimics) for selective oxidation .
- Microwave-Assisted Synthesis : Reduces reaction time and side-product formation (e.g., 30% yield increase at 100°C for 10 min) .
Q. How do stereochemical variations in benzoxepin derivatives affect pharmacological activity?
- Case Study : The S-enantiomer of a related compound showed 10-fold higher COX-2 inhibition than the R-form due to better binding pocket complementarity .
- Methodology :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar benzoxepin analogs?
- Source of Variability : Differences in assay conditions (e.g., cell line specificity, serum concentration) or compound purity.
- Resolution Strategies :
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
Q. Table 2. Key NMR Peaks for Structural Confirmation
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C=O | 200.1 | - | Ketone |
| OH | 5.3 (1H) | Broad | Hydroxyl group |
| H-7 (aromatic) | 6.9–7.1 | Doublet | Para-substituted H |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
